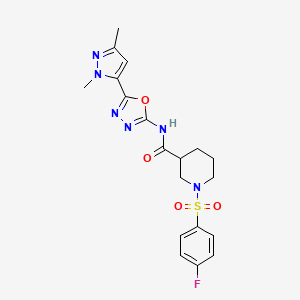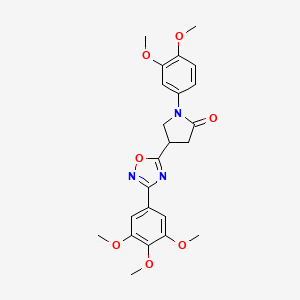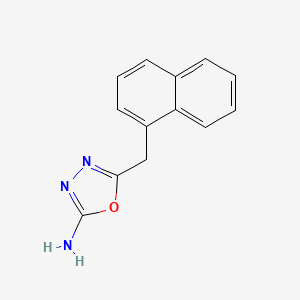
5-(Naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(Naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-amine” is an organic compound that contains a naphthalene ring, an oxadiazole ring, and an amine group. Naphthalene is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. The oxadiazole ring is a five-membered ring containing three carbon atoms, one oxygen atom, and one nitrogen atom. The amine group consists of a nitrogen atom attached to hydrogen atoms and/or alkyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the naphthalene and oxadiazole rings, and the amine group. The exact structure would depend on the specific locations of these groups within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy are typically used to determine the molecular structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the oxadiazole ring and the amine group. The oxadiazole ring is a heterocycle and may participate in various chemical reactions. The amine group is a basic functional group and can participate in acid-base reactions, nucleophilic substitutions, and other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Anticancer Properties
5-(Naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-amine derivatives have shown promising results in the field of cancer research. For instance, compounds synthesized from 2-(naphthalen-1-ylmethyl)-1H-benzimidazol-1-yl]acetohydrazide displayed significant anticancer activity. One compound in particular demonstrated notable effectiveness against breast cancer cell lines, highlighting its potential as a therapeutic agent in cancer treatment (Salahuddin et al., 2014).
Antibacterial Applications
Research into the antibacterial potential of 5-(Naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-amine derivatives has yielded positive results. Certain compounds synthesized from these derivatives demonstrated strong antibacterial activity against various bacterial strains, including Bacillus pumilus and Shigella dysenteriae. This suggests their utility in developing new antibacterial agents (Vivek Kumar et al., 2021).
Application in Organic Light-Emitting Materials
Derivatives of 5-(Naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-amine have been explored for their potential in the development of organic light-emitting diodes (OLEDs). Studies have demonstrated their utility in creating blue-light-emitting materials, with high glass transition temperatures and hole transporting abilities. This could lead to advances in OLED technology, providing materials with enhanced performance characteristics (Y. Qiu et al., 2002).
Antiviral Activities
Some 5-(Naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-amine derivatives have shown promising results in antiviral studies. These compounds have been tested against viruses such as HCV and HIV, exhibiting varying degrees of antiviral activity. This highlights their potential in developing new antiviral therapies (W. El‐Sayed et al., 2010).
Anticonvulsant Properties
Research has also investigated the anticonvulsant potential of certain 5-(Naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-amine derivatives. These compounds were designed and synthesized based on a pharmacophoric model for anticonvulsant activity. Their effectiveness was assessed using various models, and some compounds exhibited significant anticonvulsant activities (H. Rajak et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c14-13-16-15-12(17-13)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVBKEOAWZXBES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC3=NN=C(O3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

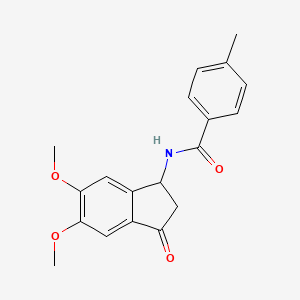
![2,6-difluoro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3015020.png)
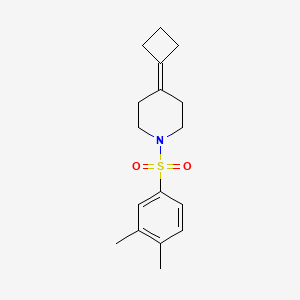
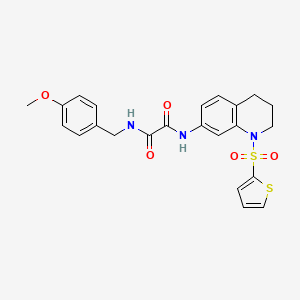
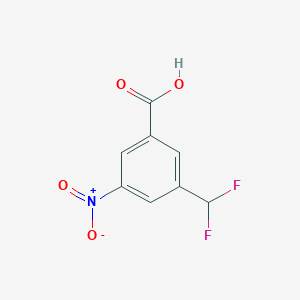
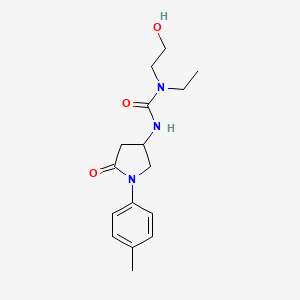
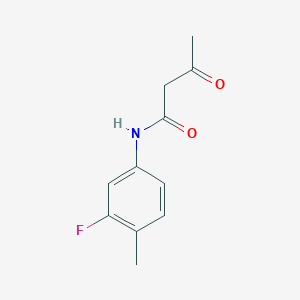
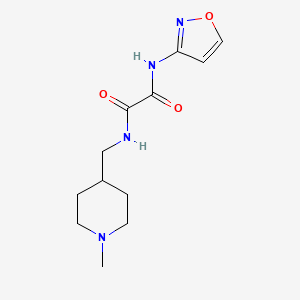
![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(2-bromophenyl)methanone](/img/structure/B3015032.png)
![2-(4-Bromophenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B3015033.png)
![8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3015035.png)
![3-Fluoro-4-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B3015036.png)
